molecular formula C22H23FN6O4 B6532714 2-[5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide CAS No. 946383-58-0

2-[5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide

Cat. No. B6532714
CAS RN: 946383-58-0
M. Wt: 454.5 g/mol
InChI Key: VHIMKLRFHWHCBN-UHFFFAOYSA-N
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Description

The compound “2-[5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide” is a chemical compound with the molecular formula C24H25FN6O2 . It is stored under inert atmosphere and in a freezer, under -20C .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name and molecular formula. It contains several functional groups, including acetyl, piperazinyl, pyrido[2,3-d]pyrimidinyl, and fluorophenyl groups .

Scientific Research Applications

Medicine and Healthcare:

Materials Science and Nanotechnology:

Mechanism of Action

While the exact mechanism of action for this compound is not specified, compounds with similar structures have been found to inhibit c-Met, a protein that plays a crucial role in cancer cell growth and survival .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O4/c1-14(30)27-8-10-28(11-9-27)17-6-7-24-20-19(17)21(32)29(22(33)26(20)2)13-18(31)25-16-5-3-4-15(23)12-16/h3-7,12H,8-11,13H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIMKLRFHWHCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C3C(=NC=C2)N(C(=O)N(C3=O)CC(=O)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide

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